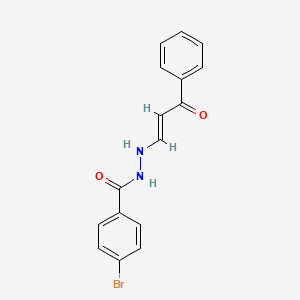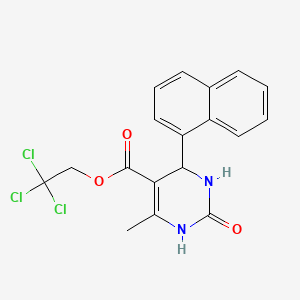![molecular formula C17H18Cl2O3 B5090647 1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5090647.png)
1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that is commonly referred to as diclofenac. It is widely used in the pharmaceutical industry as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of pain and inflammation. Diclofenac is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to a reduction in pain and inflammation.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and acute pain. Diclofenac has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, diclofenac reduces inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Diclofenac has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Additionally, diclofenac has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Diclofenac is widely used in laboratory experiments due to its well-established mechanism of action and its ability to reduce inflammation and pain. However, there are some limitations to its use. Diclofenac has been shown to have cytotoxic effects on certain cell types, and it may also interfere with the activity of other enzymes besides COX. Additionally, diclofenac has been shown to have a number of off-target effects, which may complicate its use in certain experimental settings.
Future Directions
There are a number of potential future directions for research on diclofenac. One area of interest is the development of more selective COX inhibitors, which may have fewer off-target effects than diclofenac. Additionally, there is interest in investigating the potential use of diclofenac in the treatment of cancer, as well as its effects on other physiological processes such as wound healing and bone regeneration. Finally, there is interest in investigating the potential use of diclofenac in combination with other drugs, as it may have synergistic effects with certain other compounds.
Synthesis Methods
The synthesis of diclofenac involves the reaction between 2-chloroaniline and 2-(2,6-dichlorophenoxy)acetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The yield of diclofenac is typically around 50-60%.
properties
IUPAC Name |
1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-2-20-13-6-3-7-14(12-13)21-10-5-11-22-17-15(18)8-4-9-16(17)19/h3-4,6-9,12H,2,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZIWCKZNLXCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5090569.png)




![2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate](/img/structure/B5090613.png)
![N,N''-1,2-ethanediylbis[N'-(4-fluorophenyl)-N-phenyl(thiourea)]](/img/structure/B5090614.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B5090620.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5090624.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5090630.png)


![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5090655.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)